[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester
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Overview
Description
[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester typically involves the reaction of 4-hydroxybenzoic acid with ethyl bromoacetate to form ethyl 4-hydroxyphenoxyacetate. This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming stable complexes with metals.
Biology:
- Investigated for its potential antibacterial and antifungal properties.
- Studied for its role as a bioisostere of carboxylic acids in drug design .
Medicine:
- Explored for its anti-inflammatory and analgesic activities.
- Potential use in the development of antihypertensive drugs.
Industry:
- Utilized in the production of high-energy materials and explosives.
- Employed in the synthesis of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid: The acid form of the compound, which has similar biological activities but different solubility properties.
[4-(1H-Tetrazol-5-yl)phenoxy]propionic acid, ethyl ester: A structurally similar compound with a propionic acid ester group instead of acetic acid ester.
Uniqueness:
- The presence of the ethyl ester group in [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester enhances its lipophilicity, improving its ability to penetrate cell membranes.
- The tetrazole ring provides unique electronic properties, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C11H12N4O3 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 2-[4-(2H-tetrazol-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-10(16)7-18-9-5-3-8(4-6-9)11-12-14-15-13-11/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
InChI Key |
ZDWYGCDGPMDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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